molecular formula C7H3F13O B1332182 1H,1H-Perfluoro-1-heptanol CAS No. 375-82-6

1H,1H-Perfluoro-1-heptanol

Cat. No. B1332182
CAS RN: 375-82-6
M. Wt: 350.08 g/mol
InChI Key: STLNAVFVCIRZLL-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-1-heptanol (CAS# 375-82-6) is a useful reagent for stabilizing water-in-CO2 microemulsions due to its long multi fluorocarbon-tail surfactants .


Synthesis Analysis

The synthesis of 1H,1H-Perfluoro-1-heptanol can be achieved from PERFLUOROOCTENE-1 . Chemicalbook provides 5 synthetic routes for the synthesis of 1H,1H-PERFLUORO-1-HEPTANOL .


Molecular Structure Analysis

The molecular formula of 1H,1H-Perfluoro-1-heptanol is C6F13CH2OH . The molecule contains a total of 23 bonds. There are 20 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The molecular weight of 1H,1H-Perfluoro-1-heptanol is 350.08 g/mol .

Scientific Research Applications

1H,1H-Perfluoro-1-heptanol: A Comprehensive Analysis of Scientific Research Applications

Stabilizing Agent in Microemulsions: 1H,1H-Perfluoro-1-heptanol is utilized as a reagent for stabilizing water-in-CO2 microemulsions. Its long multi-fluorocarbon-tail surfactants make it an ideal choice for creating stable microemulsions, which are crucial in various fields such as pharmaceuticals and materials science .

Safety and Hazards

1H,1H-Perfluoro-1-heptanol is known to cause serious eye irritation and may cause respiratory irritation . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

In terms of future directions, there is a need for more robust and precise biological test analysis, specifically direct tests in which a test material interacts directly with live cells, along with chemical analysis . This is particularly important given the reported cases of toxicity associated with perfluorocarbon liquids .

Mechanism of Action

Target of Action

It is known to be a useful reagent for stabilizing water-in-co2 microemulsions . This suggests that it interacts with water and CO2 molecules, potentially influencing their behavior and interactions.

Mode of Action

1H,1H-Perfluoro-1-heptanol is believed to stabilize water-in-CO2 microemulsions due to its long multi fluorocarbon-tail surfactants . This suggests that it may reduce the surface tension between water and CO2, allowing them to mix more readily and form stable microemulsions.

Pharmacokinetics

It is known to be slightly soluble in dmso and methanol , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H,1H-Perfluoro-1-heptanol. For instance, its solubility in DMSO and methanol suggests that the presence of these solvents could impact its action and efficacy. Additionally, its stability may be influenced by factors such as temperature and pH.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h21H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNAVFVCIRZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2OH, C7H3F13O
Record name 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190950
Record name 6:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro-1-heptanol

CAS RN

375-82-6
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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